

Application Notes and Protocols for Azido-PEG12-THP Click Chemistry

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Compound of Interest

Compound Name: Azido-PEG12-THP

Cat. No.: B11928965

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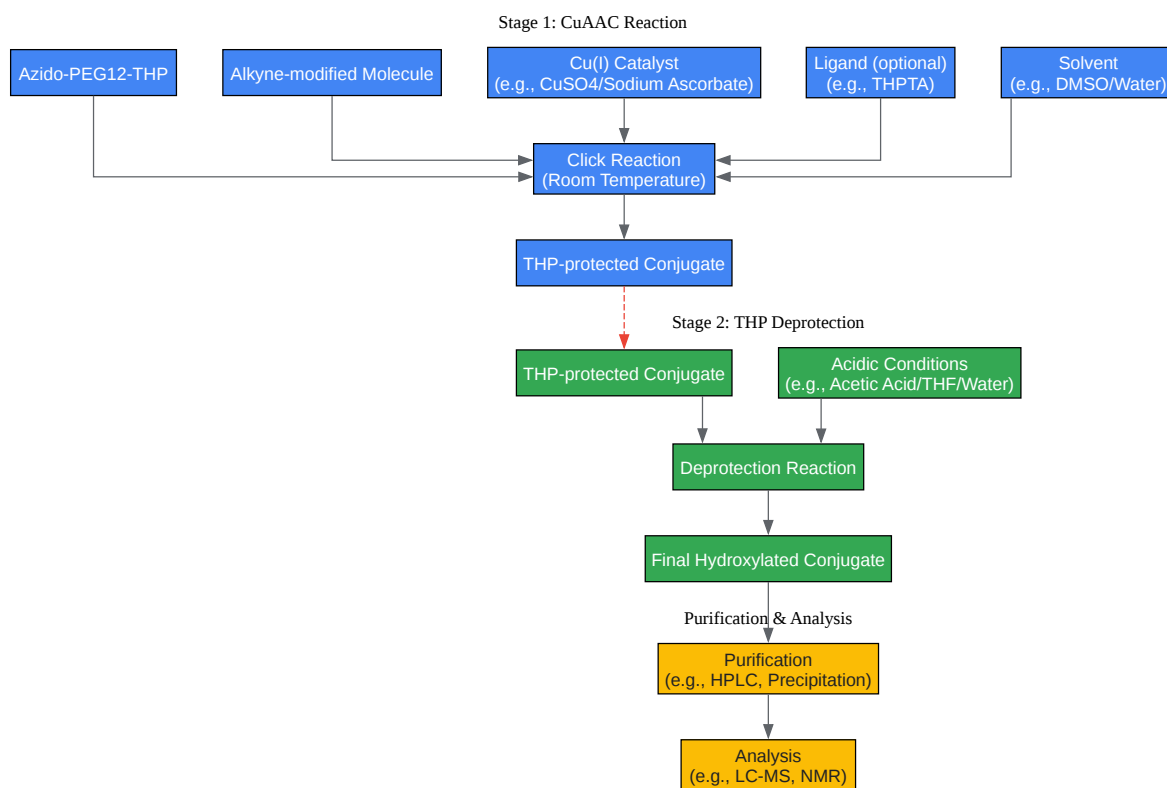
Introduction

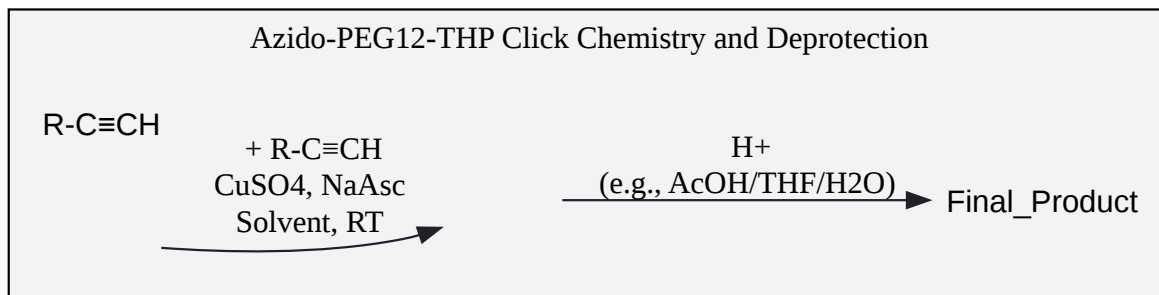
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent ligation of molecules. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide, and it is renowned for its high yield, broad scope, and tolerance of a wide range of functional groups.[1][2][3] The **Azido-PEG12-THP** linker is a valuable tool in bioconjugation and drug development, incorporating a flexible polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, an azide group for click chemistry, and a tetrahydropyranyl (THP) protected alcohol.[4][5] The THP group serves to mask the hydroxyl functionality during the click reaction and can be subsequently removed under mild acidic conditions to reveal the alcohol for further modification or to act as a key pharmacophore.

These application notes provide a detailed protocol for the use of **Azido-PEG12-THP** in a typical click chemistry reaction with an alkyne-containing molecule, followed by the deprotection of the THP group.

Reaction Workflow

The overall process involves two key stages: the CuAAC reaction to conjugate the **Azido-PEG12-THP** to an alkyne-functionalized molecule, and the subsequent deprotection of the THP group to yield the final product with a free hydroxyl group.





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